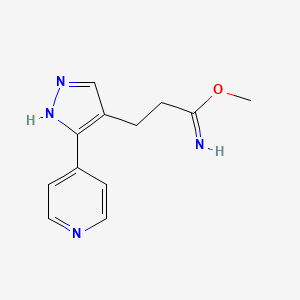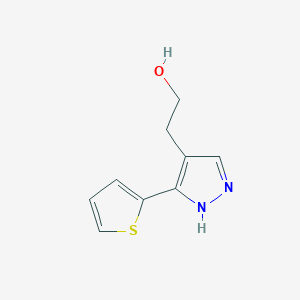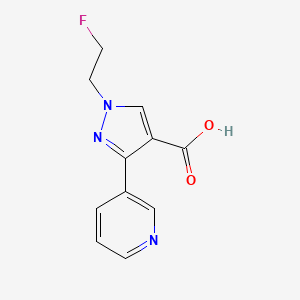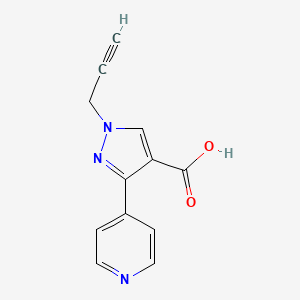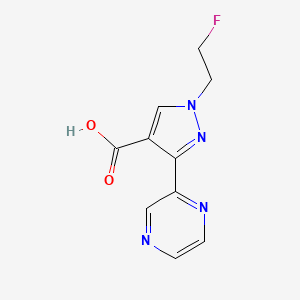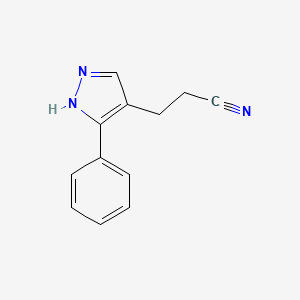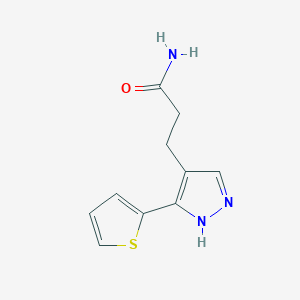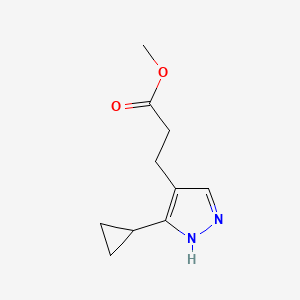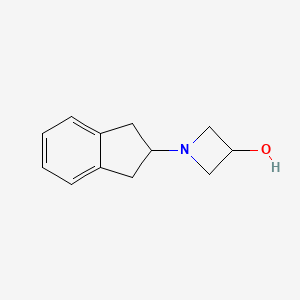
1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-ol
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its key characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Antibacterial Activities
The chemical compound 1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-ol and its derivatives demonstrate potential in the synthesis of new antibacterial agents. Research has shown the synthesis of various azetidinone derivatives, exhibiting significant activity against bacteria and fungi tested, indicating their utility in developing new antibacterial solutions (Mohite & Bhaskar, 2011). Furthermore, azetidinone derivatives have been synthesized through cyclocondensation processes, and their structural confirmation via FT-IR, 1H NMR, 13C NMR, and mass spectral data underscores their potential in antibacterial drug development (Mollet, D’hooghe, & de Kimpe, 2011).
Anti-inflammatory and Anti-tubercular Properties
Novel diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol have been synthesized and exhibit significant anti-inflammatory activity both in vivo and in vitro, suggesting a new class of anti-inflammatory agents (Sheridan et al., 2009). In addition, novel azetidinone derivatives containing 1,2,4-triazole have been developed and evaluated for their anti-tubercular activity, highlighting the potential of azetidinone compounds in treating tuberculosis (Thomas, George, & Harindran, 2014).
Antimicrobial and Antioxidant Applications
Research into azetidinone and thiazolidinone moieties linked to the indole nucleus has revealed compounds with excellent antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. These findings suggest the versatility of azetidinone derivatives in pharmaceutical applications beyond antibacterial properties, including their potential as antioxidants and in combating a range of microbial infections (Saundane & Walmik, 2013).
Drug Design and Molecular Docking Studies
Insilico designing and molecular docking studies of Pyrazol-1-Yl Azetidin-2-One derivatives have been conducted to explore their drug-like properties for possible inhibition of target proteins such as E.coli, S.aureus, S.typhi, and cyclooxygenase. These studies indicate the critical role of azetidinone derivatives in the early stages of drug development and their potential efficacy against various microbial targets (Behera.S. et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-7-13(8-12)11-5-9-3-1-2-4-10(9)6-11/h1-4,11-12,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQPPCXTVOIMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N3CC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


